(Diethylamino)dimethylaluminum
Description
(Diethylamino)dimethylaluminum (chemical formula: Al(CH₃)₂(NEt₂), where Et = ethyl) is an organoaluminum compound featuring two methyl groups and a diethylamino ligand bonded to an aluminum center. Such compounds are classified as Lewis acids due to the electron-deficient nature of aluminum, making them valuable in catalysis and organic synthesis. The diethylamino group introduces steric bulk and electron-donating properties, which can modulate reactivity and stability compared to simpler alkylaluminum compounds like trimethylaluminum.
Properties
Molecular Formula |
C6H16AlN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
N-dimethylalumanyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10N.2CH3.Al/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1 |
InChI Key |
VJDWAJKRQRWSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Al](C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Diethylaluminum Cyanide (AlEt₂CN)
- Structure : Features two ethyl groups and a cyanide ligand on aluminum.
- Reactivity : Primarily used as a hydrocyanation reagent, enabling the addition of cyanide groups to unsaturated substrates. The cyanide ligand enhances electrophilicity at aluminum, favoring nucleophilic attacks .
Ethyl (Diethylamino)zinc (ZnEt(NEt₂))
- Structure: A zinc analog with ethyl and diethylamino ligands.
- Reactivity: Stable in the presence of diethylamine and dimeric in benzene due to amino bridging. The dimerization is attributed to the superior bridging capability of amino groups over alkyl ligands .
- Key Difference: Aluminum analogs like (Diethylamino)dimethylaluminum may exhibit similar dimerization tendencies, but aluminum’s higher electrophilicity could lead to distinct reactivity in cross-coupling or polymerization reactions.
4-(Diethylamino)salicylaldehyde
- Structure: An aromatic aldehyde with a diethylamino substituent.
- Reactivity: Demonstrates potent antimicrobial activity (EC₅₀ = 14.487 mg/L against Rhizoctonia solani), highlighting the bioactivity imparted by the diethylamino group .
- Key Difference: Unlike the aluminum compound, this molecule’s activity stems from its ability to disrupt microbial membranes or enzymes, a property less relevant to organoaluminum reagents.
Physical and Catalytic Properties
- Thermal Stability: Amino groups (e.g., diethylamino) enhance thermal stability in organometallic compounds by donating electron density to the metal center, reducing decomposition risks compared to purely alkyl-substituted analogs .
- Solubility : Dimerization in solvents like benzene (observed in zinc analogs) may limit solubility but improve handling safety .
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